6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide
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Overview
Description
The compound 6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide is a complex organic molecule that features a thieno[3,2-d]pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the thieno[3,2-d]pyrimidine moiety suggests that it may exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form the thieno[3,2-d]pyrimidine core . This can be achieved by heating the carboxamides in formic acid or using other cyclization agents like triethyl orthoformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions would depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropyl-2-(methyl(methylsulfonyl)amino)-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
The uniqueness of 6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide lies in its specific structural features, such as the thieno[3,2-d]pyrimidine core and the fluorophenyl group. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H24FN3O4S |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
6-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C26H24FN3O4S/c27-19-12-10-18(11-13-19)22(31)17-30-21-14-16-35-24(21)25(33)29(26(30)34)15-6-2-5-9-23(32)28-20-7-3-1-4-8-20/h1,3-4,7-8,10-14,16H,2,5-6,9,15,17H2,(H,28,32) |
InChI Key |
DTDGGQQEHGUMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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